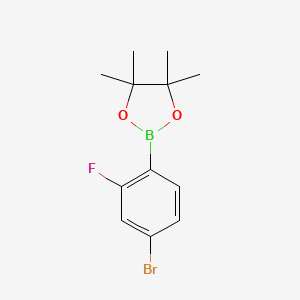

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Propriétés

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGVIJBHBZUTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Scheme and Conditions

The most common and efficient method involves palladium-catalyzed borylation of 4-bromo-2-fluoroaryl bromides with bis(pinacolato)diboron. The reaction typically uses:

- Catalyst: Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0))

- Ligand: Tricyclohexylphosphine (PCy₃)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-Dioxane

- Temperature: 90–100 °C

- Time: 24 hours under nitrogen atmosphere

This method tolerates the fluorine substituent and provides good yields of the desired boronate ester with minimal side reactions.

Mechanistic Insight

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the arylboronate ester. The fluorine substituent remains intact due to the mildness of the conditions and the selectivity of the catalyst system.

Preparation of Aryl Bromide Precursors

Before borylation, the appropriate aryl bromide substrate must be synthesized or procured. For 2-(4-Bromo-2-fluorophenyl) derivatives, the aryl bromide typically contains a fluorine atom at the ortho position relative to bromine.

- Starting materials: Fluoro-substituted bromobenzenes or fluoro-substituted benzonitriles.

- Functional group transformations: In some cases, phenols are protected (e.g., benzylation) to avoid side reactions during borylation.

- Fluoride displacement: Mild nucleophilic substitution can be used to introduce hydroxyl or other groups at the fluorine site if needed.

Direct Synthesis from Boronic Acids and Pinacol

An alternative approach is to prepare the boronic acid first, such as 4-bromo-2-fluorophenylboronic acid, followed by reaction with pinacol to form the 1,3,2-dioxaborolane ring.

Typical Procedure

- Reactants: 4-Bromo-2-fluorophenylboronic acid and pinacol.

- Solvent: Acetonitrile or other aprotic solvents.

- Conditions: Stirring at room temperature for 1.5 hours.

- Work-up: Removal of solvent under reduced pressure to yield the boronate ester.

This method is straightforward and yields high purity products, with reported yields up to 99.7%.

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of aryl bromide with bis(pinacolato)diboron, Pd(dba)₂, PCy₃, KOAc, dioxane, 90–100 °C, 24 h | 66–78% | Efficient for fluorobromoaryl substrates | |

| Formation of boronate ester from boronic acid and pinacol in acetonitrile, RT, 1.5 h | ~99.7% | Simple, high-yielding, mild conditions | |

| Protection of phenols by benzylation prior to borylation | 39–56% | Facilitates purification, avoids side reactions | |

| Conversion of aldehydes to nitriles (if needed for precursor synthesis) | 90–96% | Via oxime dehydration |

Representative Synthetic Route (From Literature)

A detailed synthetic outline from research on similar compounds (benzyloxy-substituted cyanophenylboronic esters) demonstrates the following:

- Bromination of hydroxy-substituted benzonitriles to yield bromo-hydroxybenzonitriles.

- Benzylation of phenols to protect hydroxyl groups.

- Conversion of aldehydes to nitriles via oxime intermediates.

- Palladium-catalyzed borylation of the bromoaryl intermediates with bis(pinacolato)diboron to form the boronate ester.

This approach ensures the functional groups are preserved and the boronate ester is obtained in good yield and purity.

Analytical and Structural Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and integrity of the boronate ester.

- X-ray Crystallography: Provides unambiguous structural confirmation of regioisomers.

- Melting Points: Consistent with literature values for purity assessment.

- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and composition.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Catalyst | Pd(dba)₂ | 0.25 mmol per 5 mmol substrate |

| Ligand | PCy₃ | 0.6 mmol per 5 mmol substrate |

| Base | KOAc | 7.5 mmol per 5 mmol substrate |

| Solvent | 1,4-Dioxane | 30 mL per 5 mmol substrate |

| Temperature | Reaction temperature | 90–100 °C |

| Reaction Time | Duration | 24 hours |

| Yield Range | Product yield | 66–78% for borylation; up to 99.7% for esterification |

| Purification | Silica gel chromatography | 20–30% EtOAc in hexanes |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium carbonate, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can be used in:

- Cross-coupling reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds which are prevalent in pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds from aryl halides |

| Negishi Coupling | Forms aryl and alkenyl compounds |

Medicinal Chemistry

Due to its ability to introduce fluorine and bromine into organic molecules, this compound is utilized in the design of new pharmaceutical agents. The presence of these halogens can enhance the biological activity and pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance:

- Compound A : A derivative of 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated IC50 values in the nanomolar range against breast cancer cells.

Material Science

The compound is also explored for applications in material science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Agricultural Chemistry

In agrochemical research, this compound is being evaluated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in plants and pests.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or diaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Boronate Esters

Structural and Electronic Comparisons

The following table summarizes key analogs and their properties:

Key Observations:

Halogen Effects :

- Bromine (Br) enhances leaving group ability in cross-coupling reactions compared to chlorine (Cl) or fluorine (F). The target compound’s 4-Br substitution makes it more reactive in Suzuki-Miyaura couplings than the 2-Cl analog in .

- Fluorine (F) increases electron-withdrawing effects, stabilizing the boron center and modulating reactivity. The 2-F substituent in the target compound may reduce steric hindrance compared to bulkier groups like cyclopropoxy () .

Steric and Electronic Modulation :

- Compounds with methyl or benzyl groups (e.g., ) exhibit increased steric bulk, which can hinder coupling efficiency .

- Extended aromatic systems (e.g., naphthalene in ) enhance conjugation but may reduce solubility .

Biological Activity :

Activité Biologique

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1326316-85-1) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a dioxaborolane core that is known for its utility in various chemical reactions and biological applications.

The molecular formula of the compound is CHBBrF O, with a molecular weight of 300.96 g/mol. The presence of the bromine and fluorine substituents on the phenyl ring may influence its biological properties and interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1326316-85-1 |

| Molecular Formula | CHBBrFO |

| Molecular Weight | 300.96 g/mol |

| Purity | >98% |

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. Studies have indicated that compounds with similar structures can exhibit significant pharmacological properties.

Anticancer Activity

One of the primary areas of investigation has been the compound's potential anticancer activity. Boron-containing compounds are often explored for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interfere with cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic processes. For instance, boron compounds are known to interact with serine proteases and other enzymes through covalent bonding mechanisms. This interaction could lead to inhibition of specific pathways associated with disease states.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting that further structural optimization could enhance potency.

- Mechanism of Action : Research indicates that the compound may act by inducing apoptosis in cancer cells through the activation of caspase pathways. This mechanism aligns with findings from similar boron-based compounds that have shown efficacy in preclinical models.

- Pharmacokinetics : Studies on the pharmacokinetic profile reveal moderate solubility and stability in biological systems. The incorporation of polar functional groups has been suggested to enhance solubility without compromising metabolic stability.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was performed:

| Compound Name | CAS No. | Activity Profile |

|---|---|---|

| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1234567-89-0 | Moderate anticancer activity |

| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 9876543-21-0 | High enzyme inhibition |

| 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1928374-56-7 | Low cytotoxicity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc). For example, describes similar syntheses using K₂CO₃ in refluxing acetonitrile (MeCN), achieving yields of 37–55%. Optimization involves adjusting catalyst loading (e.g., 0.2 mol% Co in UiO-Co frameworks, as in ), solvent polarity, and reaction time.

- Critical Parameters : Monitor reaction progress via TLC or GC-MS. Purify via flash chromatography (e.g., Hex/EtOAc gradients, as in ) .

Q. How is ¹H, ¹³C, and ¹¹B NMR spectroscopy used to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Aromatic protons appear as doublets or multiplets in δ 7.0–8.0 ppm (due to bromo and fluoro substituents). The pinacol methyl groups resonate as a singlet at δ ~1.3 ppm (12H, -C(CH₃)₂).

- ¹³C NMR : The boron-bound carbon (C-B) is typically absent due to quadrupolar relaxation effects. Aromatic carbons show splitting from fluorine coupling (²JCF ≈ 20–25 Hz).

- ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms the dioxaborolane ring .

Q. What are the common applications of this compound in cross-coupling reactions?

- Methodology : It serves as a boronic ester precursor in Suzuki-Miyaura couplings (). For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O with Na₂CO₃ as a base yields biaryl products. The bromo and fluoro substituents enhance electrophilicity, facilitating coupling at the boron-bound position .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

- Analysis :

- Electronic Effects : The electron-withdrawing -Br and -F groups increase the electrophilicity of the boron-bound carbon, accelerating transmetallation but may reduce oxidative addition efficiency with electron-deficient aryl halides.

- Steric Effects : The ortho-fluorine creates steric hindrance, potentially slowing coupling rates. Contradictions in yield data (e.g., 26% in vs. 55% in ) may arise from substituent positioning or competing side reactions (e.g., protodeboronation).

Q. What strategies mitigate protodeboronation during storage or reaction conditions?

- Methodology :

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Reaction Conditions : Use anhydrous solvents (e.g., distilled THF) and additives like NaOMe to stabilize the boronate. highlights the role of alkoxide bases in stabilizing trialkoxyborohydrides, which may analogously apply here.

- Contradictions : Some protocols (e.g., aqueous Suzuki reactions) tolerate hydrolysis, while others require strictly anhydrous conditions. Validate via ¹¹B NMR to detect boronic acid formation .

Q. How can computational modeling (DFT) predict regioselectivity in functionalization reactions involving this compound?

- Methodology :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate transition states for cross-coupling or electrophilic substitution (e.g., bromination). For example, the -F group directs electrophiles to the para position via resonance effects.

- Compare with experimental data (e.g., regioselectivity in ’s tumor-inhibiting derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.